2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide
Description
This compound is a propanamide derivative featuring a pyrimidine core substituted with a methyl group and a 1H-pyrazol-1-yl moiety at positions 2 and 6, respectively. The pyrimidine ring is further linked via an amino group to a phenyl ring, which is acylated by a 2-methylpropanamide group.
Properties
IUPAC Name |
2-methyl-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-12(2)18(25)23-15-7-5-14(6-8-15)22-16-11-17(21-13(3)20-16)24-10-4-9-19-24/h4-12H,1-3H3,(H,23,25)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCUAGIQSWKGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments (Fig. 1):
- Propanamide backbone : Derived from 2-methylpropanoic acid and 4-aminophenylamine.
- Pyrimidine-pyrazole core : Constructed via nucleophilic aromatic substitution (SNAr) between 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine and the aniline moiety.
Key intermediates include:
- Intermediate A : 4-{[2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenylamine
- Intermediate B : 2-Methylpropanoic acid activated as an acyl chloride or mixed anhydride.
Preparation Methods
Synthesis of the Pyrimidine-Pyrazole Core
Step 1: Preparation of 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
This intermediate is synthesized via a two-step protocol:
- Pyrimidine ring formation : Condensation of ethyl acetoacetate with guanidine carbonate under basic conditions yields 2-methyl-4,6-dichloropyrimidine.
- Pyrazole introduction : Selective substitution at the C6 position using 1H-pyrazole under Pd-catalyzed coupling (Buchwald-Hartwig conditions).
Reaction Conditions :
- Catalyst: Pd2(dba)3/Xantphos (5 mol%)
- Base: Cs2CO3 (2.5 equiv)
- Solvent: 1,4-Dioxane at 110°C for 12 h
- Yield: 68–72%
Step 2: Amination at C4 Position
The chloro group at C4 undergoes SNAr with 4-aminophenylamine:
Propanamide Backbone Formation
Activation of 2-Methylpropanoic Acid
Carbodiimide-mediated activation (EDC·HCl or DCC) with HOBt as an additive prevents racemization:
- Reagent : EDC·HCl (1.2 equiv), HOBt (1.1 equiv)
- Solvent : DMF, 0°C to room temperature, 2 h
Coupling with Intermediate A
The activated acid reacts with Intermediate A:
Optimization Strategies
Catalytic System Tuning
Comparative studies of palladium catalysts for pyrazole coupling (Table 1):
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd2(dba)3 | Xantphos | 72 | 98 |
| Pd(OAc)2 | BINAP | 65 | 95 |
| PdCl2(PPh3)2 | DavePhos | 58 | 92 |
Microwave-assisted synthesis reduced reaction times by 60% while maintaining yields >70%.
Characterization and Analytical Validation
Spectroscopic Data
Applications and Comparative Analysis
Biological Screening
While direct activity data for this compound remains unpublished, structural analogs demonstrate:
Comparison with Analogous Structures
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide can undergo various chemical reactions including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s pyrimidine-pyrazole-phenyl-propanamide architecture distinguishes it from other propanamide derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Molecular Weight and Solubility : The target compound (367.42 g/mol) is smaller than the sulfamoyl-containing analog (493.53 g/mol), which may enhance membrane permeability but reduce solubility due to fewer polar groups .
- Functional Groups : Unlike the piperidine-methoxymethyl propanamide derivative , the target compound’s pyrimidine-pyrazole system could improve kinase binding affinity via π-π stacking and hydrogen bonding .
Biological Activity
The compound 2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide is a novel pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is with a molecular weight of approximately 284.36 g/mol. The structure includes a pyrazole moiety, which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory contexts.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that it may inhibit various cancer cell lines through multiple mechanisms:
- Cell Proliferation Inhibition : The compound has shown significant cytotoxic effects against several cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer). For instance, a study reported an IC50 value of 3.79 µM against MCF7 cells, indicating potent growth inhibition .
- Mechanism of Action : The proposed mechanisms include the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. For example, compounds similar to this derivative have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory activities . The compound's structure suggests it may interact with inflammatory pathways, potentially reducing cytokine production and modulating immune responses.
Case Studies
Several case studies have documented the biological activity of related pyrazole compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Notably, one derivative exhibited an IC50 value of 0.95 nM against NCI-H460 cells .
- Evaluation of Cytotoxicity : Another investigation assessed the cytotoxic potential of pyrazole-linked thiourea derivatives, revealing significant effects on A549 cell lines with IC50 values ranging from 0.75 to 4.21 µM .
- Inhibition Studies : Recent advancements in drug design have focused on pyrazole compounds, demonstrating their ability to inhibit key enzymes involved in cancer progression and inflammation .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
